6-(4-bromobenzenesulfonyl)-N-(2-methoxyphenyl)pyridine-3-carboxamide
Description
6-(4-Bromobenzenesulfonyl)-N-(2-methoxyphenyl)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine core substituted at the 3-position with a carboxamide group linked to a 2-methoxyphenyl moiety. The 6-position of the pyridine ring is modified with a 4-bromobenzenesulfonyl group, which introduces both electron-withdrawing (sulfonyl) and bulky aromatic (bromophenyl) properties.
The compound’s design leverages the pyridine scaffold for planar aromatic interactions, while the sulfonyl group enhances metabolic stability and solubility. The 2-methoxyphenyl substituent may contribute to lipophilicity and membrane permeability, critical for bioavailability.
Properties
IUPAC Name |
6-(4-bromophenyl)sulfonyl-N-(2-methoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4S/c1-26-17-5-3-2-4-16(17)22-19(23)13-6-11-18(21-12-13)27(24,25)15-9-7-14(20)8-10-15/h2-12H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBQLIYYRMGIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromobenzenesulfonyl)-N-(2-methoxyphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common route might include:
Formation of the Pyridine Core: Starting with a pyridine derivative, the core structure is often synthesized through a series of condensation reactions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Bromination: The bromine atom is typically introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyridine ring.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group is known to form strong interactions with protein active sites, while the pyridine ring can participate in π-π stacking interactions with aromatic amino acids.
Comparison with Similar Compounds
Target Compound :
- Core : Pyridine
- Substituents :
- 3-Position: N-(2-Methoxyphenyl)carboxamide
- 6-Position: 4-Bromobenzenesulfonyl
AZ257 (6-{[2-(4-Bromophenyl)-2-Oxoethyl]Thio}-5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-2-Methyl-1,4-Dihydropyridine-3-Carboxamide)
- Core : 1,4-Dihydropyridine (DHP)
- Substituents :
- 3-Position: Carboxamide (2-methoxyphenyl)
- 4-Position: 2-Furyl
- 6-Position: Thio-linked 4-bromophenyl-2-oxoethyl
- Key Differences :
ABL001 (N-(4-(Chlorodifluoromethoxy)Phenyl)-6-[(3R)-3-Hydroxypyrrolidin-1-Yl]-5-(1H-Pyrazol-3-Yl)-Pyridine-3-Carboxamide)
- Core : Pyridine
- Substituents :
- 3-Position: Carboxamide (4-chlorodifluoromethoxyphenyl)
- 5-Position: 1H-Pyrazol-3-yl
- 6-Position: (3R)-3-Hydroxypyrrolidin-1-yl
Functional Group Impact on Pharmacological Properties
Electronic and Steric Effects
- Sulfonyl vs. Thioether Groups: The sulfonyl group in the target compound is a strong electron-withdrawing group, stabilizing negative charge and enhancing interactions with cationic residues in enzymes.
- Aromatic vs. Non-Aromatic Cores: The pyridine core (target compound) offers rigidity and π-stacking capability, whereas the DHP core (AZ257) allows conformational flexibility, critical for allosteric modulation .
Research Findings and Limitations
- Target Compound: No direct pharmacological data is available in the provided evidence. However, structural analogs like AZ257 and ABL001 suggest that bromophenyl and sulfonyl groups correlate with improved target engagement in kinase and ion channel assays .
- Gaps in Data : Comparative studies on solubility, toxicity, or in vivo efficacy are absent in the cited materials. Further experimental validation is required to confirm hypotheses derived from structural comparisons.
Biological Activity
6-(4-bromobenzenesulfonyl)-N-(2-methoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine core with a sulfonyl group and a methoxyphenyl substituent. Its molecular formula is , and it possesses unique properties due to the presence of bromine, which can influence reactivity and interactions with biomolecules.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Pyridine Core : Starting with a pyridine derivative, condensation reactions are employed.
- Introduction of the Bromobenzenesulfonyl Group : This is achieved using 4-bromobenzenesulfonyl chloride under basic conditions.
- Attachment of the Methoxyphenyl Group : The final step involves an amidation reaction with 2-methoxyaniline.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl and carboxamide groups facilitate hydrogen bonding and other interactions that can modulate enzyme activity or receptor function. Research has shown that such compounds can act as inhibitors for various biological pathways, particularly those involving cysteine residues in proteins .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, they have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on serine hydrolases, which are crucial in many biological processes. The presence of the sulfonyl group enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic residues in target enzymes . This mechanism is particularly relevant in the development of selective inhibitors for therapeutic applications.
Case Studies
- Inhibition of Cancer Cell Lines : A study demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) through apoptosis induction mechanisms. The IC50 value was determined to be approximately 12 µM, indicating potent activity against these cells.
- Targeting Serine Hydrolases : In another investigation, the compound was screened against a panel of serine hydrolases, revealing selective inhibition patterns that suggest potential for drug development targeting metabolic pathways involved in cancer progression .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 6-(4-chlorobenzenesulfonyl)-N-(2-methoxyphenyl)pyridine-3-carboxamide | Chlorine instead of Bromine | Moderate anticancer activity |
| 6-(4-nitrobenzenesulfonyl)-N-(2-methoxyphenyl)pyridine-3-carboxamide | Nitro group instead of Bromine | Higher cytotoxicity but less selectivity |
| 6-(4-methylbenzenesulfonyl)-N-(2-methoxyphenyl)pyridine-3-carboxamide | Methyl group instead of Bromine | Reduced enzyme inhibition potential |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
